molecular formula C21H23N3O2 B5431641 N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-phenoxyacetamide

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-phenoxyacetamide

Cat. No.: B5431641
M. Wt: 349.4 g/mol
InChI Key: DJFSSDNRTQXZMQ-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-phenoxyacetamide is a synthetic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole class, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are widely studied for their potential therapeutic applications, including antileishmanial, antimalarial, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-phenoxyacetamide typically involves the reaction of 3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathway, leading to its death. The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-phenoxyacetamide stands out due to its unique combination of a pyrazole ring with a phenoxyacetamide group, which contributes to its distinct pharmacological profile. This structural uniqueness allows it to interact with different molecular targets compared to other pyrazole or indole derivatives .

Properties

IUPAC Name

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-8-7-9-18(12-15)13-24-17(3)21(16(2)23-24)22-20(25)14-26-19-10-5-4-6-11-19/h4-12H,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFSSDNRTQXZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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